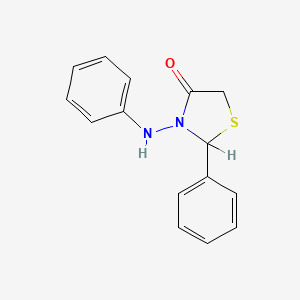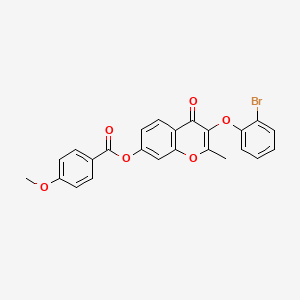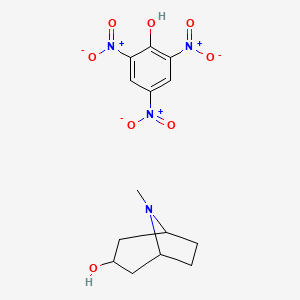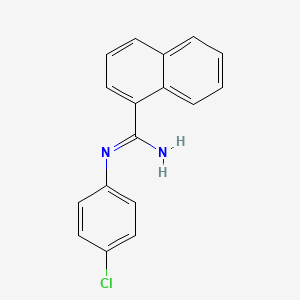
Trimethylenediamine, N,N'-bis(o-chlorobenzyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is a chemical compound with the molecular formula C20H26Cl2N2.2HCl and a molecular weight of 438.30 g/mol . This compound is known for its applications in medicinal chemistry and has been studied for its potential therapeutic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride typically involves the reaction of hexamethylenediamine with o-chlorobenzyl chloride in the presence of a suitable base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
化学反应分析
Types of Reactions
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide and potassium cyanide are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride has several scientific research applications:
作用机制
The mechanism of action of Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride involves its interaction with specific molecular targets in biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, including the modulation of metabolic pathways and the suppression of disease-related processes .
相似化合物的比较
Similar Compounds
- N,N’-Bis(o-chlorobenzyl)ethylenediamine dihydrochloride
- 1,4-Cyclohexanediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride
Uniqueness
Trimethylenediamine, N,N’-bis(o-chlorobenzyl)-, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
2056-19-1 |
|---|---|
分子式 |
C17H22Cl4N2 |
分子量 |
396.2 g/mol |
IUPAC 名称 |
N,N'-bis[(2-chlorophenyl)methyl]propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C17H20Cl2N2.2ClH/c18-16-8-3-1-6-14(16)12-20-10-5-11-21-13-15-7-2-4-9-17(15)19;;/h1-4,6-9,20-21H,5,10-13H2;2*1H |
InChI 键 |
USAAVKOPISTKKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNCCCNCC2=CC=CC=C2Cl)Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14156685.png)

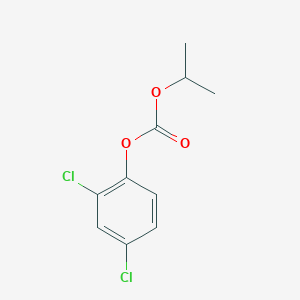

![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-pentylbenzoic acid](/img/structure/B14156709.png)
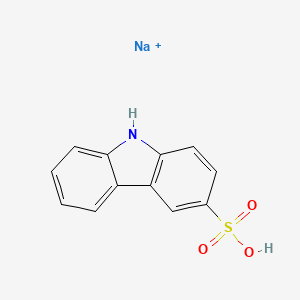
![2-[(Z)-2-(4-Hydroxy-3-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B14156719.png)
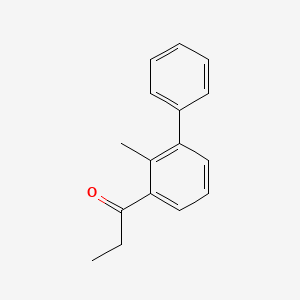
![3-hydroxypyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14156726.png)
